molecular formula C17H13NO3 B5606007 N-(4-acetylphenyl)-1-benzofuran-2-carboxamide

N-(4-acetylphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B5606007
M. Wt: 279.29 g/mol
InChI Key: RKYMAFVQPILVSG-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H13NO3 and its molecular weight is 279.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.08954328 g/mol and the complexity rating of the compound is 401. The solubility of this chemical has been described as 1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hypolipidemic Activity

N-(4-acetylphenyl)-1-benzofuran-2-carboxamide derivatives have demonstrated significant hypolipidemic activity. For instance, a study by Al-qirim et al. (2012) revealed that certain compounds in this class significantly reduced plasma triglyceride levels and increased high-density lipoprotein-cholesterol levels in hyperlipidemic rats, indicating potential in treating hyperlipidemia and coronary heart diseases (Al-qirim et al., 2012). Similarly, Shattat et al. (2010) found that certain benzofuran-2-carboxamide derivatives effectively reduced elevated plasma triglyceride and total cholesterol levels, suggesting their promise in treating hyperlipidemia and atherosclerosis (Shattat et al., 2010).

Cholinesterase Inhibitory Activity

A study by Abedinifar et al. (2018) showed that benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives have potent butyrylcholinesterase inhibitory activities, which could be beneficial in treating conditions like Alzheimer's disease (Abedinifar et al., 2018).

Sigma Receptor Ligands

Marriott et al. (2012) synthesized novel benzofuran-2-carboxamide ligands selective for sigma receptors. These compounds exhibit high affinity at the sigma-1 receptor and could be of interest for neurological research and drug development (Marriott et al., 2012).

Antimicrobial Activity

Idrees et al. (2019) explored the antimicrobial properties of benzofuran-2-carboxamide derivatives. These compounds demonstrated significant in-vitro antibacterial activity against pathogenic microorganisms, indicating their potential in antimicrobial therapy (Idrees et al., 2019).

Neuroprotective and Antioxidant Effects

Cho et al. (2015) investigated the neuroprotective and antioxidant effects of benzofuran-2-carboxamide derivatives. Some compounds showed considerable protection against excitotoxic neuronal cell damage and exhibited ROS scavenging and antioxidant activities, which are important in neurodegenerative diseases (Cho et al., 2015).

Properties

IUPAC Name

N-(4-acetylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-11(19)12-6-8-14(9-7-12)18-17(20)16-10-13-4-2-3-5-15(13)21-16/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYMAFVQPILVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641471
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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